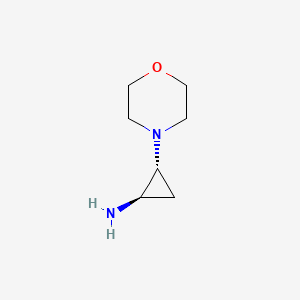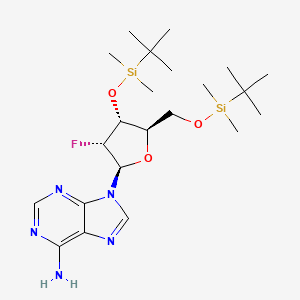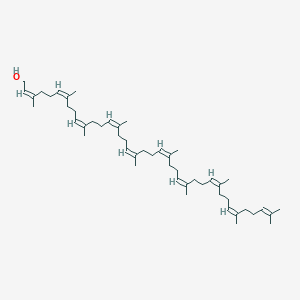
Potassium trifluoro(4-isopropylphenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(4-isopropylphenyl)borate is an organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the trifluoroborate group imparts unique properties to the compound, making it valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-isopropylphenyl)borate can be synthesized through several methods. One common approach involves the reaction of 4-isopropylphenylboronic acid with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or filtration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent product quality. The use of advanced purification methods, such as recrystallization and chromatography, is common to achieve the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(4-isopropylphenyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts are frequently employed in substitution reactions, particularly in Suzuki-Miyaura couplings.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed through the cross-coupling of the trifluoroborate with an aryl halide.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(4-isopropylphenyl)borate has a wide range of applications in scientific research:
Chemistry: It is extensively used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is valuable in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism by which potassium trifluoro(4-isopropylphenyl)borate exerts its effects is primarily through its role as a coupling partner in cross-coupling reactions. The trifluoroborate group facilitates the transfer of the aryl group to the metal catalyst, enabling the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the subsequent transmetalation and reductive elimination steps.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium isopropenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro(4-isopropylphenyl)borate is unique due to the presence of the isopropyl group, which can influence the reactivity and selectivity of the compound in various reactions. This structural feature distinguishes it from other trifluoroborates and can lead to different outcomes in synthetic applications.
Eigenschaften
Molekularformel |
C9H11BF3K |
|---|---|
Molekulargewicht |
226.09 g/mol |
IUPAC-Name |
potassium;trifluoro-(4-propan-2-ylphenyl)boranuide |
InChI |
InChI=1S/C9H11BF3.K/c1-7(2)8-3-5-9(6-4-8)10(11,12)13;/h3-7H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
YCBQYCVWVGHPAD-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=C(C=C1)C(C)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




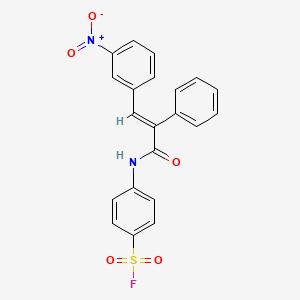
![6-(2,5-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351391.png)
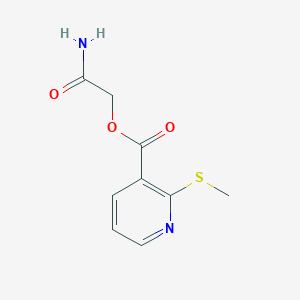
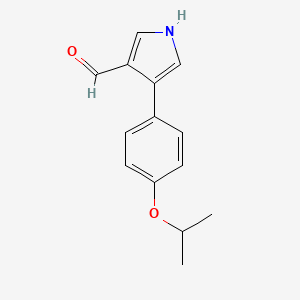
![2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13351415.png)

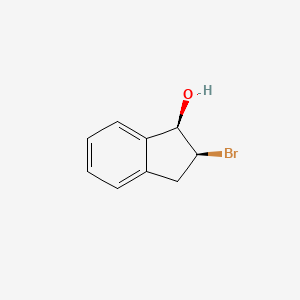
![4-(10-pyridin-4-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)pyridine](/img/structure/B13351430.png)

